molecular formula C9H11BrN2O2S B8464309 N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide

N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide

Cat. No.: B8464309
M. Wt: 291.17 g/mol
InChI Key: ALORMAUGCHGNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine: is a chemical compound that belongs to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties. This particular compound is characterized by the presence of a bromobenzenesulfonyl group attached to the formamidine moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine typically involves the reaction of N,N-dimethylformamide with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large reactors to handle bulk quantities of reactants.
  • Continuous monitoring of reaction parameters to ensure high yield and purity.
  • Efficient purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The formamidine moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Acts as a protecting group for primary amines in synthetic pathways.

Biology:

  • Investigated for its potential use as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of biologically active molecules.

Medicine:

  • Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
  • Studied for its antimicrobial and antimalarial properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the development of novel catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The formamidine moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • N,N-dimethyl-N’-(4-chlorobenzenesulfonyl)formamidine
  • N,N-dimethyl-N’-(4-fluorobenzenesulfonyl)formamidine
  • N,N-dimethyl-N’-(4-methylbenzenesulfonyl)formamidine

Comparison:

  • N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs.
  • The bromine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions.
  • The compound’s biological activity may differ due to the size and electronegativity of the bromine atom compared to other substituents.

Properties

Molecular Formula

C9H11BrN2O2S

Molecular Weight

291.17 g/mol

IUPAC Name

N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H11BrN2O2S/c1-12(2)7-11-15(13,14)9-5-3-8(10)4-6-9/h3-7H,1-2H3

InChI Key

ALORMAUGCHGNLU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.325 g of 4-bromobenzenesulfonamide was admixed with 0.82 g of dimethylformamide dimethyl acetal in 1.6 ml of dry dimethylformamide and stirred at room temperature for 90 min. For workup, the reaction mixture was admixed with 10 ml of water, and the precipitate was filtered off with suction, filtered and dried under reduced pressure. 4-Bromo-N-[1-dimethylaminomethylidene]benzenesulfonamide was obtained in a yield of 85%. Molecular weight 289.97 (C9H11BrN2O2S); retention time Rt=1.3 min. [B]; MS (ESI): 290.96 (MH+).
Quantity
0.325 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.